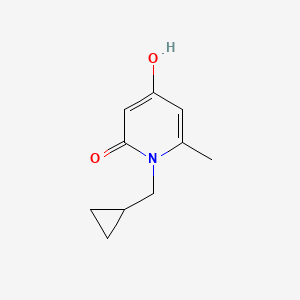

1-Cyclopropylmethyl-4-hydroxy-6-methyl-1H-pyridin-2-one

Description

1-Cyclopropylmethyl-4-hydroxy-6-methyl-1H-pyridin-2-one is a pyridinone derivative characterized by a cyclopropylmethyl substituent at position 1, a hydroxyl group at position 4, and a methyl group at position 6. The pyridin-2-one core is a six-membered aromatic ring with one ketone oxygen and one nitrogen atom, contributing to its polar and hydrogen-bonding capabilities.

Properties

IUPAC Name |

1-(cyclopropylmethyl)-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-4-9(12)5-10(13)11(7)6-8-2-3-8/h4-5,8,12H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALKCUXMQXPLRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CC2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopropylmethyl-4-hydroxy-6-methyl-1H-pyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopropylmethylamine with 4-hydroxy-6-methyl-2-pyridinecarboxylic acid in the presence of a dehydrating agent can yield the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Cyclopropylmethyl-4-hydroxy-6-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The methyl and cyclopropylmethyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Chemical Synthesis

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it a versatile reagent in organic synthesis. Common reactions include:

- Cyclization : Useful for creating cyclic compounds.

- Substitution Reactions : The methyl and cyclopropylmethyl groups can participate in nucleophilic substitution reactions.

Biological Activities

1-Cyclopropylmethyl-4-hydroxy-6-methyl-1H-pyridin-2-one has been studied for its potential biological activities, particularly:

- Antimicrobial Properties : In vitro studies indicate effectiveness against various bacterial strains, likely through disruption of cell wall synthesis and interference with metabolic pathways.

- Anti-inflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases like rheumatoid arthritis.

Pharmacological Insights

Recent pharmacological studies have focused on the compound's interaction with phosphodiesterases (PDEs), especially PDE4D. Selective inhibition of this enzyme may position the compound as a candidate for developing anti-inflammatory agents or cognitive enhancers.

Antimicrobial Activity Study

In a controlled laboratory setting, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The study revealed:

- Minimum Inhibitory Concentration (MIC) values indicating significant antimicrobial activity.

- Mechanistic insights suggested that the compound disrupts bacterial cell wall synthesis.

Anti-inflammatory Research

In vivo studies using animal models of inflammation demonstrated that administration of this compound resulted in:

- Significant reductions in inflammatory markers such as TNF-α and IL-6.

- Improvement in clinical symptoms associated with induced arthritis models.

These findings highlight its potential therapeutic value in managing inflammatory conditions.

Properties and Mechanism of Action

The mechanism of action involves interactions at the molecular level where the hydroxyl group forms hydrogen bonds with biological targets. The lipophilicity contributed by the cyclopropylmethyl and methyl groups enhances membrane permeability, influencing the compound's distribution and efficacy within biological systems.

Clinical Implications

Given its diverse biological activities, ongoing research aims to explore the safety profile and therapeutic efficacy of this compound through clinical trials. Potential applications may include treatments for inflammatory diseases and infections.

Mechanism of Action

The mechanism of action of 1-Cyclopropylmethyl-4-hydroxy-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropylmethyl and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .

Comparison with Similar Compounds

Core Structure and Substituent Positioning

- Target Compound : Pyridin-2-one core with substituents at positions 1 (cyclopropylmethyl), 4 (hydroxy), and 6 (methyl).

- 6-Benzyl-1-hydroxy-4-methylpyridin-2(1H)-one : Pyridin-2-one core with substituents at positions 1 (hydroxy), 4 (methyl), and 6 (benzyl) .

- 4-Cyclopropyl-6-methylpyrimidin-2(1H)-one : Pyrimidin-2-one core (two nitrogen atoms) with substituents at positions 4 (cyclopropyl) and 6 (methyl) .

Key Differences :

- The target compound’s cyclopropylmethyl group at position 1 contrasts with the benzyl group in the first analog, reducing lipophilicity and steric bulk.

- The hydroxyl group at position 4 (target) vs.

- The pyrimidin-2-one core (analog 2) introduces a second nitrogen atom, enhancing aromaticity and altering electronic properties compared to pyridin-2-one.

Molecular Formula and Weight

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 1-Cyclopropylmethyl-4-hydroxy-6-methyl-1H-pyridin-2-one* | C₁₀H₁₃NO₃ | 195.22 (calculated) |

| 6-Benzyl-1-hydroxy-4-methylpyridin-2(1H)-one | C₁₃H₁₃NO₂ | 215.25 |

| 4-Cyclopropyl-6-methylpyrimidin-2(1H)-one | C₈H₁₀N₂O | 150.18 |

*Calculated based on substituent analysis.

Physicochemical Properties

- Lipophilicity : The benzyl group in analog 1 increases logP compared to the target’s cyclopropylmethyl group, suggesting higher membrane permeability for analog 1 .

- Solubility : The hydroxyl group at position 4 (target) enhances aqueous solubility relative to analog 2, which lacks polar substituents .

6-Benzyl-1-hydroxy-4-methylpyridin-2(1H)-one

- Applications : Investigated in neurodegenerative disease research for targeting metal-associated protein aggregation.

4-Cyclopropyl-6-methylpyrimidin-2(1H)-one

- Activity: Known commercially as CGA 321915, a herbicide inhibiting acetolactate synthase (ALS) in plants .

- Applications : Widely used in agriculture for broadleaf weed control.

Target Compound

- Potential Applications: Drug development for oxidative stress-related disorders or as a catalyst in green chemistry.

Research Findings and Implications

- Analog 1 : The benzyl group’s bulk limits blood-brain barrier penetration, restricting its therapeutic utility despite strong in vitro activity .

- Analog 2: The pyrimidinone core’s dual nitrogen atoms enhance herbicidal selectivity but reduce compatibility with mammalian targets .

- Target Compound : Computational studies predict moderate bioavailability (cLogP ≈ 1.5) and strong hydrogen-bonding capacity (TPSA ≈ 70 Ų), making it a candidate for further experimental validation.

Biological Activity

1-Cyclopropylmethyl-4-hydroxy-6-methyl-1H-pyridin-2-one, with the molecular formula C10H13NO2, is a pyridinone derivative that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a cyclopropylmethyl group, a hydroxyl group, and a methyl group attached to the pyridinone ring. Its synthesis involves various chemical reactions, including cyclization and substitution processes, which can be optimized for yield and purity in industrial applications .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has shown promise in reducing pro-inflammatory cytokines such as TNF-α and IL-6 in various models of inflammation. This activity is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases, where modulation of the immune response is crucial .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its affinity for certain receptors or enzymes. Additionally, the lipophilicity conferred by the cyclopropylmethyl and methyl groups may influence its membrane permeability and distribution within biological systems .

Pharmacological Studies

Recent pharmacological studies have focused on the compound's interaction with phosphodiesterases (PDEs), particularly PDE4D, which plays a significant role in inflammatory processes and cognitive functions. The compound has demonstrated selective inhibition of PDE4D, making it a candidate for further development as an anti-inflammatory or cognitive enhancer .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 4-Hydroxy-6-methyl-1H-pyridin-2-one | Lacks cyclopropylmethyl group | Limited antimicrobial activity | Simplified structure may reduce efficacy |

| 1-Cyclopropylmethyl-4-hydroxy-1H-pyridin-2-one | Lacks methyl group | Moderate anti-inflammatory effects | Methyl group enhances lipophilicity |

| 1-Cyclopropylmethyl-6-methyl-1H-pyridin-2-one | Lacks hydroxyl group | Reduced interaction with biological targets | Hydroxyl group critical for activity |

In Vivo Studies

In vivo studies have been conducted to evaluate the therapeutic potential of this compound in animal models of inflammation. These studies revealed significant reductions in inflammatory markers and improvement in clinical symptoms associated with conditions such as arthritis. The compound's pharmacokinetic profile indicates favorable absorption and distribution characteristics, supporting its potential as a therapeutic agent .

Clinical Implications

Given its diverse biological activities, this compound is being explored for clinical applications in treating inflammatory diseases and infections. Ongoing research aims to elucidate its safety profile and efficacy through clinical trials, paving the way for potential therapeutic use in humans .

Q & A

Advanced Research Question

- Substituent variation : Replace the cyclopropylmethyl group with bulkier alkyl chains (e.g., heptafluoropropyl) to assess steric effects on bioactivity .

- Pharmacophore mapping : Use X-ray crystallography (if available) or molecular docking to identify critical hydrogen-bonding motifs (e.g., 4-hydroxy group interactions) .

- In vitro assays : Test analogs against enzyme targets (e.g., CRF-1 receptors) to correlate substituent electronic properties (Hammett σ values) with IC₅₀ .

How can researchers address contradictions in reported biological activity data for analogs of this compound?

Advanced Research Question

Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:

- Standardized protocols : Replicate studies using identical cell lines (e.g., HEK-293 for receptor antagonism) .

- Meta-analysis : Pool data from multiple studies (e.g., analgesic activity in thermal plate tests) and apply Fisher’s exact test to identify outliers .

- Mechanistic follow-up : Use knockout animal models to isolate target pathways .

What are the stability profiles of this compound under varying pH and temperature conditions, and how should storage be optimized?

Basic Research Question

Stability studies involve:

- Accelerated degradation : Expose the compound to pH 1–13 buffers at 40°C for 48 hours, monitoring decomposition via HPLC .

- Thermogravimetric analysis (TGA) : Determine thermal stability up to 300°C .

Storage recommendations: Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydroxyl group oxidation .

What alternative synthetic routes exist for scale-up production while minimizing hazardous byproducts?

Advanced Research Question

- Microwave-assisted synthesis : Reduces reaction time and improves yield for cyclocondensation steps (e.g., 30 minutes vs. 24 hours) .

- Flow chemistry : Enables precise control of exothermic reactions (e.g., alkylation) and reduces solvent waste .

- Biocatalysis : Explore lipases or transaminases for enantioselective modifications, avoiding heavy-metal catalysts .

How can computational modeling predict the compound’s interactions with biological targets?

Advanced Research Question

- Molecular docking : Use AutoDock Vina to simulate binding to CRF-1 receptors, focusing on the pyridin-2-one core’s electrostatic potential .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- QSAR models : Train algorithms on datasets of pyridin-2-one derivatives to predict logP and bioavailability .

What experimental approaches can elucidate the mechanism of action for its reported analgesic effects?

Advanced Research Question

- Receptor profiling : Screen against opioid (μ, κ) and COX-2 targets using radioligand binding assays .

- Gene expression analysis : Perform RNA-seq on dorsal root ganglia from treated mice to identify differentially expressed pain-related genes (e.g., TRPV1) .

- Metabolomics : Track endogenous metabolite changes (e.g., prostaglandins) via LC-MS/MS in plasma .

How can purification challenges due to the compound’s polar hydroxyl group be addressed?

Basic Research Question

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to exploit solubility differences between the compound and impurities .

- Column chromatography : Optimize silica gel gradients with ethyl acetate/hexane (1:4 to 1:1) for better resolution .

- Ion-exchange resins : Capture the deprotonated form (pH >10) on Dowex-1×8 chloride resin, then elute with dilute HCl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.